![molecular formula C44H54Br2N2 B14308207 1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide CAS No. 116341-03-8](/img/structure/B14308207.png)
1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, a bipyridinium core, and a long dodecyl chain, making it an interesting subject for research in materials science, chemistry, and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide typically involves multiple steps, including the functionalization of pyrene, the formation of the bipyridinium core, and the attachment of the dodecyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of pyrene-quinone derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridinium core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is primarily influenced by its structural components:
Pyrene Moiety: Acts as a fluorescent probe, allowing for the detection and imaging of biological molecules.
Bipyridinium Core: Can interact with various molecular targets, including DNA and proteins, through electrostatic and π-π interactions.
Dodecyl Chain: Enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can be compared to other similar compounds, such as:
N-dodecyl-3,6-di(pyren-1-yl)carbazole: Similar in having a pyrene moiety and a long alkyl chain but differs in the core structure, which is carbazole instead of bipyridinium.
N-dodecyl-1,3,6-tri(pyren-1-yl)carbazole: Contains multiple pyrene units and a carbazole core, offering different electronic and photophysical properties.
N-dodecyl-1,3,6,8-tetra(pyren-1-yl)carbazole: Features four pyrene units and a carbazole core, providing enhanced fluorescence and stability.
Eigenschaften
CAS-Nummer |
116341-03-8 |
|---|---|
Molekularformel |
C44H54Br2N2 |
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
1-dodecyl-4-[1-(6-pyren-1-ylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C44H54N2.2BrH/c1-2-3-4-5-6-7-8-9-11-14-30-45-32-26-36(27-33-45)37-28-34-46(35-29-37)31-15-12-10-13-17-38-20-21-41-23-22-39-18-16-19-40-24-25-42(38)44(41)43(39)40;;/h16,18-29,32-35H,2-15,17,30-31H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PINWBRMPQXVZPP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


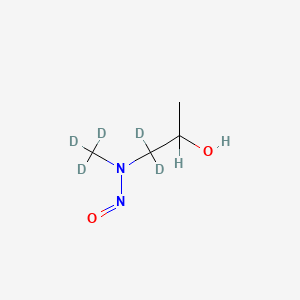
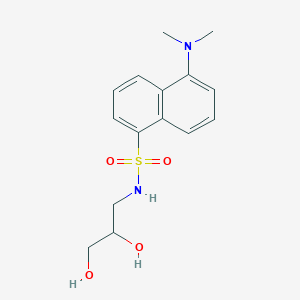
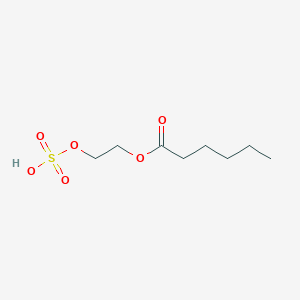
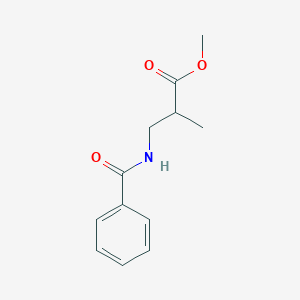
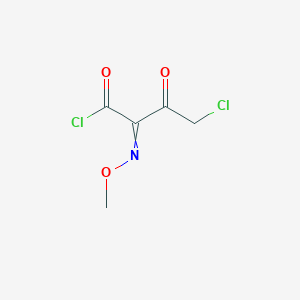
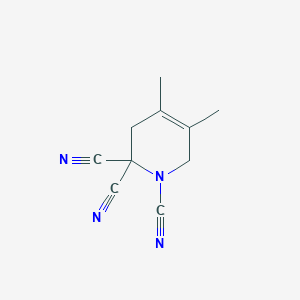

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
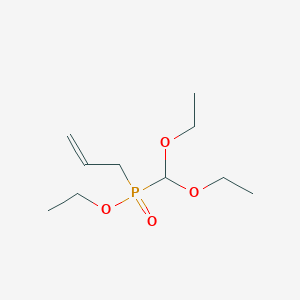

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
